Cas no 2460757-51-9 (8,8-difluoro-2-oxaspiro4.5decane-3-carboxylic acid)

2460757-51-9 structure
اسم المنتج:8,8-difluoro-2-oxaspiro4.5decane-3-carboxylic acid
كاس عدد:2460757-51-9
وسط:C10H14F2O3
ميغاواط:220.213170528412
MDL:MFCD32702496
CID:5359397
PubChem ID:154848977
8,8-difluoro-2-oxaspiro4.5decane-3-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid
- AT31637
- Z4395712916
- 8,8-difluoro-2-oxaspiro4.5decane-3-carboxylic acid
-
- MDL: MFCD32702496
- نواة داخلي: 1S/C10H14F2O3/c11-10(12)3-1-9(2-4-10)5-7(8(13)14)15-6-9/h7H,1-6H2,(H,13,14)
- مفتاح Inchi: KIQGNZPRBZBROL-UHFFFAOYSA-N
- ابتسامات: FC1(CCC2(COC(C(=O)O)C2)CC1)F
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 1
- تعقيدات: 268
- إكسلوغ 3: 1.8
- طوبولوجي سطح القطب: 46.5
8,8-difluoro-2-oxaspiro4.5decane-3-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623747-0.05g |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid |
2460757-51-9 | 95.0% | 0.05g |
$315.0 | 2025-03-20 | |
Enamine | EN300-26623747-0.5g |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid |
2460757-51-9 | 95.0% | 0.5g |
$1058.0 | 2025-03-20 | |
Enamine | EN300-26623747-1.0g |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid |
2460757-51-9 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
Enamine | EN300-26623747-10.0g |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid |
2460757-51-9 | 95.0% | 10.0g |
$5837.0 | 2025-03-20 | |
1PlusChem | 1P028RZZ-10g |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylicacid |
2460757-51-9 | 95% | 10g |
$7277.00 | 2024-05-21 | |
Aaron | AR028S8B-50mg |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylicacid |
2460757-51-9 | 95% | 50mg |
$459.00 | 2025-02-16 | |
Aaron | AR028S8B-5g |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylicacid |
2460757-51-9 | 95% | 5g |
$5436.00 | 2025-02-16 | |
Enamine | EN300-26623747-0.1g |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid |
2460757-51-9 | 95.0% | 0.1g |
$470.0 | 2025-03-20 | |
Enamine | EN300-26623747-2.5g |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid |
2460757-51-9 | 95.0% | 2.5g |
$2660.0 | 2025-03-20 | |
Enamine | EN300-26623747-0.25g |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid |
2460757-51-9 | 95.0% | 0.25g |
$672.0 | 2025-03-20 |
8,8-difluoro-2-oxaspiro4.5decane-3-carboxylic acid الوثائق ذات الصلة
-
Mingsheng Wu,Xianghu Zhao,Yisen Liu,Song Cao Org. Biomol. Chem., 2018,16, 6909-6917
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
2460757-51-9 (8,8-difluoro-2-oxaspiro4.5decane-3-carboxylic acid) منتجات ذات صلة
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2230780-65-9(IL-17A antagonist 3)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
الموردين الموصى بهم
atkchemica
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
